molecular formula C6H3Br3N2O2 B8360790 2,4,6-tribromo-N-nitroaniline

2,4,6-tribromo-N-nitroaniline

Cat. No.: B8360790
M. Wt: 374.81 g/mol
InChI Key: UAEUARWPYCRWOC-UHFFFAOYSA-N
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Description

2,4,6-tribromo-N-nitroaniline is a useful research compound. Its molecular formula is C6H3Br3N2O2 and its molecular weight is 374.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br3N2O2

Molecular Weight

374.81 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)nitramide

InChI

InChI=1S/C6H3Br3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H

InChI Key

UAEUARWPYCRWOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N[N+](=O)[O-])Br)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors of 2,4,6 Tribromo N Nitroaniline

Classical Organic Synthesis Approaches to N-Nitroaniline Derivatives

Traditional synthesis relies on stepwise reactions, where precursors are isolated and purified before proceeding to the next transformation. These routes offer robust and well-documented methods for constructing the target molecule.

The most direct classical route to 2,4,6-tribromo-N-nitroaniline involves the N-nitration of its immediate precursor, 2,4,6-tribromoaniline (B120722). In this electrophilic substitution reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking a nitronium ion equivalent.

The reaction is typically performed using a potent nitrating agent under anhydrous conditions to favor the formation of the N-nitro product over C-nitro (ring nitration) products. A common reagent for this transformation is a mixture of nitric acid and acetic anhydride, which generates the active nitrating species, acetyl nitrate. The use of 2,4,6-tribromoaniline as the starting material for subsequent reactions confirms its role as a key precursor. prepchem.com

Table 1: Typical Conditions for N-Nitration of Anilines

ParameterConditionPurpose
Nitrating Agent Nitric Acid / Acetic AnhydrideGenerates acetyl nitrate, a potent N-nitrating species.
Solvent Acetic Anhydride / Acetic AcidAnhydrous medium to prevent side reactions.
Temperature Low (e.g., 0-5 °C)Controls the exothermic reaction and minimizes degradation.

An alternative classical approach begins with an N-nitroaniline precursor, followed by the halogenation of the aromatic ring. This strategy involves treating N-nitroaniline with a brominating agent. The N-nitroamino group (–NHNO₂) is an ortho-, para-directing group, guiding the incoming electrophiles (bromine) to the 2, 4, and 6 positions of the benzene (B151609) ring. core.ac.uk

Due to the electron-withdrawing and deactivating nature of the N-nitroamino group, the reaction conditions may need to be harsher than the bromination of aniline (B41778) itself. Exhaustive bromination using excess bromine, potentially with a Lewis acid catalyst, would be required to achieve the desired trisubstituted product. However, controlling the reaction to prevent side products can be challenging. chemistrysteps.comderpharmachemica.com The halogenation of various deactivated anilines, such as nitroanilines, is a well-documented process. derpharmachemica.comchemicalbook.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupNameDirecting EffectReactivity Effect
-NH₂ AminoOrtho, ParaStrongly Activating chemistrysteps.com
-NHNO₂ N-NitroaminoOrtho, ParaDeactivating core.ac.uk
-NO₂ NitroMetaStrongly Deactivating askfilo.com

A comprehensive and highly controlled synthesis of this compound can be achieved through a multi-step sequence starting from benzene. quora.comlibretexts.org This pathway allows for the precise installation of each functional group in a logical order. chegg.com

Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) to produce nitrobenzene (B124822). quora.com

Reduction of Nitrobenzene: The nitro group of nitrobenzene is then reduced to an amino group to form aniline. A common method for this reduction is the use of a metal and acid, such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl. quora.com

Tribromination of Aniline: Aniline is subsequently treated with an excess of a brominating agent. The strongly activating amino group directs bromination to the ortho and para positions, leading to the rapid formation of a 2,4,6-tribromoaniline precipitate, often using aqueous bromine (Br₂/H₂O) or bromine in acetic acid. chemistrysteps.comyoutube.comscribd.com

N-Nitration of 2,4,6-Tribromoaniline: The final step involves the N-nitration of the synthesized 2,4,6-tribromoaniline, as described in section 1.1.1, to yield the target compound, this compound.

This stepwise approach provides high yields and purity at each stage, making it a reliable, albeit lengthy, synthetic route. libretexts.orgchegg.com

Novel Electrochemical Synthesis Strategies for Polyhalogenated N-Nitrated Aromatic Amines

Modern synthetic chemistry increasingly focuses on "green" and efficient methodologies. Electrochemical synthesis offers an alternative to classical methods, often reducing reagent waste and avoiding harsh conditions.

A potential novel electrochemical strategy involves the simultaneous bromination and N-nitration of an aniline precursor in a one-pot process. In theory, an undivided electrolytic cell could be designed containing the aniline substrate, a bromide salt (e.g., NaBr), and an N-nitrating source.

At the anode, bromide ions would be oxidized to generate molecular bromine (Br₂), the active electrophile for ring halogenation. Concurrently, electrochemical conditions could facilitate the N-nitration. While specific literature for the direct synthesis of this compound via this method is scarce, related electrochemical N-nitrations, such as those performed on azole heterocycles, have been documented, demonstrating the feasibility of N–N bond formation under electrolytic conditions. acs.org This approach represents a promising area for future research in synthesizing polyhalogenated N-nitrated aromatic amines.

An innovative and environmentally conscious method for producing the key precursor, 2,4,6-tribromoaniline, has been developed using an integrated electrochemical process starting from benzene. google.com This method avoids the handling of isolated, toxic intermediates and minimizes waste.

The process is carried out in a diaphragm-free electrolytic cell and involves several simultaneous reactions: google.com

Initial Nitration: Benzene, used as the primary raw material, undergoes nitration to nitrobenzene. This step is catalyzed by a micro-mesoporous composite molecular sieve (HY/HMS) in a nitric acid aqueous solution, which serves as the electrolyte. This avoids the use of concentrated sulfuric acid.

Cathodic Reduction: At the cathode, the newly formed nitrobenzene is electrochemically reduced to aniline.

Anodic Bromination: Simultaneously, at the anode, bromide ions (from a salt like KBr or NaBr) are oxidized to elemental bromine.

Electrophilic Substitution: The aniline and bromine, generated in-situ, react via electrophilic aromatic substitution to form the final product, 2,4,6-tribromoaniline.

This integrated pathway boasts high bromine atom utilization (approaching 100%) and high current efficiency. The catalyst is reusable, and the process avoids strong acids and significantly reduces pollution, presenting a strong "green chemistry" approach to synthesizing the necessary precursor for this compound. google.com

Table 3: Patented Electrolytic Conditions for 2,4,6-Tribromoaniline Synthesis from Benzene google.com

ParameterDetails
Raw Material Benzene
Bromine Source Bromide Salts (e.g., NaBr, KBr)
Electrolyte Nitric Acid Aqueous Solution
Catalyst Micro-mesoporous HY/HMS Sieve
Electrolytic Cell Diaphragm-free with Anode/Cathode
Temperature 50–70 °C
Current 0.1–0.3 A
Reaction Time 2–4 hours

Catalytic Systems in the Synthesis of N-Nitrated and Halogenated Aniline Compounds

The synthesis of N-nitrated and halogenated anilines is fundamentally based on electrophilic aromatic substitution reactions. allen.in The choice of catalyst is crucial for controlling the regioselectivity and efficiency of these transformations.

Both Lewis acids and Brønsted acids play significant roles in the electrophilic substitution reactions necessary for forming halogenated and nitrated anilines.

Brønsted Acids: In the context of halogenation and nitration, Brønsted acids like sulfuric acid (H₂SO₄) are traditionally used. quora.com In nitration reactions, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. chemistrysteps.comchemistrysteps.com However, in the case of anilines, the strongly acidic medium can protonate the amino group to form the anilinium ion (-NH₃⁺). allrounder.aichemistrysteps.com This protonated group is strongly deactivating and meta-directing, which can lead to a mixture of products and reduced yields of the desired ortho- and para-substituted isomers. allen.inchemistrysteps.com

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃), are commonly employed as catalysts in Friedel-Crafts alkylation and acylation reactions. chemistrysteps.comchemistrysteps.com However, their application in reactions with anilines is problematic. The basic amino group of aniline reacts with the Lewis acid catalyst, forming a complex. allrounder.aiallen.in This interaction deactivates the aromatic ring towards further electrophilic attack. allrounder.aiallen.in

To circumvent these issues, the amino group is often protected via acetylation. This converts the highly activating -NH₂ group into a less activating acetamido group (-NHCOCH₃), which still directs ortho- and para-substitution but with greater control, preventing multiple substitutions and unwanted side reactions. allen.in After the desired substitution, the protecting group can be removed by hydrolysis.

Recent research has explored milder and more selective catalytic systems. For instance, iodine(III) reagents combined with aluminum salts have been used for the chlorination and catalytic nitration of N-tosyl anilines under non-Brønsted acidic conditions. bohrium.com This method provides an efficient route to halogenated and nitrated anilines while avoiding the harsh conditions of traditional methods. bohrium.com

Table 1: Comparison of Acid Catalysis in Aniline Substitution

Catalyst TypeRole in Electrophilic SubstitutionAdvantagesLimitations with Anilines
Brønsted Acids (e.g., H₂SO₄)Generation of electrophiles (e.g., NO₂⁺).Effective for nitration of many aromatics.Protonation of the amino group leads to deactivation and meta-direction. allrounder.aiallen.inchemistrysteps.com
Lewis Acids (e.g., AlCl₃)Polarization of electrophiles.Essential for Friedel-Crafts reactions.Forms a deactivating complex with the amino group, inhibiting the reaction. allrounder.aiallen.in
Iodine(III)/Al Salt Systems Mild electrophilic halogenation and nitration.Operates under non-acidic conditions.Primarily demonstrated on N-protected anilines. bohrium.com

Modern synthetic chemistry has seen the development of novel catalytic systems designed to overcome the challenges associated with the functionalization of anilines, aiming for higher regioselectivity and yields under milder conditions.

One area of significant progress is the use of transition metal catalysts. For example, palladium-based catalysts are highly effective for the hydrogenation of nitroaromatics to anilines with high selectivity. acs.org While not directly involved in the synthesis of this compound from aniline, this highlights the role of metal catalysts in preparing key precursors.

For the direct functionalization of the aniline ring, iridium-catalyzed C-H borylation has emerged as a powerful tool for achieving ortho-selectivity. acs.orgnih.gov By modulating the diboron (B99234) reagent, researchers can balance reactivity and product stability. acs.org This approach allows for the introduction of a boryl group at the ortho position, which can then be further functionalized, offering a strategic alternative to traditional electrophilic substitution.

Furthermore, metal-free catalytic systems are gaining attention. For instance, imidazolium-based catalysts have been shown to mediate the allylation of anilines with tunable regioselectivity, where the counterion of the imidazolium (B1220033) salt dictates whether N- or C-allylation occurs. researchgate.net While this specific reaction is not directly part of the synthesis of the title compound, it showcases the potential of organocatalysis in controlling the regiochemistry of aniline reactions.

In the realm of halogenation, a Lewis basic selenoether catalyst has been reported for the highly efficient ortho-selective electrophilic chlorination of unprotected anilines, achieving ortho/para ratios of over 20:1. nsf.gov This type of catalyst interacts with the substrate through hydrogen bonding, directing the electrophile to the ortho position.

Table 2: Examples of Emerging Catalytic Systems for Aniline Functionalization

Catalytic SystemReaction TypeKey Advantage
Iridium/Diboron ReagentsOrtho-C–H BorylationHigh regioselectivity for ortho-functionalization without a directing group. acs.orgnih.gov
Imidazolium SaltsAllylationTunable regioselectivity (N- vs. C-allylation) by changing the anion. researchgate.net
Lewis Basic SelenoetherOrtho-ChlorinationHigh ortho-selectivity for unprotected anilines. nsf.gov
Iodine(III)/Aluminum SaltsChlorination & NitrationMild, non-acidic conditions for N-protected anilines. bohrium.com

These emerging systems represent a shift towards more sophisticated catalytic strategies that offer greater control over the synthesis of complex aniline derivatives, potentially leading to more efficient and selective routes for compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tribromo N Nitroaniline

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of 2,4,6-tribromo-N-nitroaniline are of significant interest for understanding its potential applications in various fields, including organic synthesis and materials science. The anodic and reductive transformations of this molecule are governed by the interplay of the electron-withdrawing bromo and nitro substituents on the aromatic ring and the N-nitroamine functionality.

Anodic Oxidation Processes and Radical Cation Formation

The anodic oxidation of aniline (B41778) and its derivatives typically commences with the removal of an electron from the nitrogen atom, leading to the formation of a radical cation mdpi.com. In the case of this compound, the initial step of anodic oxidation is the formation of a radical cation. The stability and subsequent reaction pathways of this radical cation are significantly influenced by the tribrominated phenyl ring. Computational studies on substituted anilines have shown that the nitrogen atom in the neutral molecule is pyramidal, while in the radical cation, it becomes planar, facilitating the delocalization of the positive charge and the unpaired electron into the aromatic ring umn.edumagritek.com.

The presence of three electron-withdrawing bromine atoms and a nitro group is expected to increase the oxidation potential of this compound compared to unsubstituted aniline. The radical cation, once formed, can undergo several reactions, including deprotonation, dimerization, or further oxidation, depending on the reaction conditions princeton.edu.

Dimerization and Oligomerization Pathways via Electro-oxidation

A common fate of radical cations generated from the electrochemical oxidation of anilines is dimerization nih.gov. The primary coupling modes for aniline radical cations are head-to-tail (C-N) and tail-to-tail (C-C) to form diphenylamine (B1679370) and benzidine (B372746) derivatives, respectively. Head-to-head (N-N) coupling can also occur, leading to the formation of azobenzene (B91143) derivatives tsijournals.com.

For 2,4,6-tribromoaniline (B120722), a close structural analog, electrochemical oxidation in acetonitrile (B52724) has been shown to proceed via the Bacon–Adams mechanism researchgate.netepa.gov. This mechanism involves the dimerization of the aniline derivative. In the case of 2,4,6-tribromoaniline, halogenation did not occur during oxidation because the rejected bromide ion can only be oxidized to elemental bromine researchgate.netepa.gov. The role of 'head-to-head' coupling to form azobenzene type compounds was found to be negligible for bromo-substituted anilines researchgate.netepa.gov. It is plausible that the electro-oxidation of this compound would follow a similar pathway, leading primarily to C-N or C-C coupled dimers and oligomers. The bulky bromine atoms at the ortho and para positions would likely influence the regioselectivity of the coupling reactions.

Influence of Solvent and Electrolyte on Electrochemical Reaction Mechanisms

The solvent and supporting electrolyte play a crucial role in the electrochemical reactions of organic compounds. For substituted anilines, the solvent can affect the stability of the radical cation intermediate and influence the rates of subsequent reactions such as deprotonation and dimerization. The polarity of the solvent can significantly impact the electronic transitions, as observed in studies of p-nitroaniline nih.govresearchgate.netresearchgate.net.

The choice of electrolyte can also alter the reaction pathway. For instance, in the electrochemical oxidation of N,N-dimethylaniline, the nature of the electrolyte has been shown to affect the product distribution between methoxylation and dimerization. The presence of certain ions can mediate the electron transfer process or participate in subsequent chemical reactions. Therefore, the electrochemical behavior of this compound is expected to be highly dependent on the specific solvent-electrolyte system employed.

Reductive Transformations and Denitration Pathways

The reduction of nitroaromatic compounds is a well-studied process that can proceed through various intermediates depending on the reaction conditions. The electrochemical reduction of the nitro group in 2,4,6-trinitrotoluene (B92697) (TNT), a related compound with multiple nitro groups, has been shown to occur in a stepwise manner, with each nitro group undergoing a six-electron reduction to an amine group researchgate.net.

For this compound, two reducible groups are present: the aromatic nitro group and the N-nitro group. The reduction of the N-nitro group typically leads to the corresponding aniline and nitrous acid. The electrochemical reduction of the aromatic nitro group would likely proceed through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding amino group.

Reactivity of the N-Nitro Group in this compound

The N-nitro group in N-nitroanilines is a key functional group that dictates a significant portion of their chemical reactivity, particularly in acidic media.

N-N Bond Cleavage and Rearrangement Reactions

A characteristic reaction of aromatic N-nitroamines is the acid-catalyzed rearrangement to form ortho- and para-nitroanilines. This reaction is believed to proceed through an intramolecular mechanism involving the cleavage of the N-N bond. The protonated N-nitroamine can undergo homolytic or heterolytic cleavage of the N-N bond.

In the case of this compound, the ortho and para positions are already substituted with bromine atoms. This steric hindrance and the electron-withdrawing nature of the bromine atoms would likely disfavor the typical ortho-para rearrangement. However, N-N bond cleavage could still occur, leading to the formation of a 2,4,6-tribromoanilino radical and a nitrogen dioxide radical. These reactive intermediates could then participate in other reactions, such as abstraction of hydrogen atoms from the solvent or other molecules.

The cleavage of the N-N bond is a fundamental step in many reactions of N-nitro compounds and can be initiated by thermal, photochemical, or chemical means. For this compound, the electronic effects of the tribrominated ring would influence the stability of the resulting anilino radical, thereby affecting the kinetics and products of the N-N bond cleavage reaction.

Nucleophilic Displacement at the N-Nitro Moiety

The N-nitro group in aromatic compounds can be susceptible to nucleophilic attack. In analogous compounds, such as nitroalkanes, the nitro group can act as a leaving group in what appears to be a conventional S(_N)2 displacement reaction. For instance, primary and secondary nitroalkanes react with toluene-p-thiolate anion to yield alkyl p-tolyl sulphides. This suggests that a similar nucleophilic displacement at the nitrogen atom of the N-nitro group in this compound is a potential, though not extensively documented, reaction pathway. The viability of such a reaction would depend on the nucleophilicity of the attacking species and the stability of the resulting aniline derivative.

Reactivity of Bromine Substituents on the Aromatic Ring

The three bromine atoms attached to the aromatic ring are significant in defining the compound's reactivity. Their participation in substitution and dehalogenation reactions is influenced by the electronic environment of the highly substituted ring.

Electrophilic and Nucleophilic Aromatic Substitution with Bromine Atom Participation

Aromatic substitution reactions on a benzene (B151609) ring are typically categorized as either electrophilic or nucleophilic. The outcome is largely determined by the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution: The N-nitroamino group is generally considered a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. This effect, combined with the presence of three deactivating bromine atoms, renders the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophiles. In the precursor molecule, 2,4,6-tribromoaniline, the amino group is strongly activating, directing incoming electrophiles to the ortho and para positions. slideshare.netallen.in However, the conversion to an N-nitroaniline derivative drastically changes this reactivity.

Nucleophilic Aromatic Substitution (S(_N)Ar): Conversely, the presence of strong electron-withdrawing groups, such as nitro groups, facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). nih.govmdpi.com For an S(_N)Ar reaction to occur, a good leaving group must be present on the ring. Aryl halides with electron-withdrawing substituents can undergo this type of reaction. mdpi.com In this compound, the bromine atoms could potentially serve as leaving groups. A nucleophile could attack one of the carbon atoms bearing a bromine, leading to a substitution product. The reaction is plausible because the combined electron-withdrawing effects of the N-nitro group and the other two bromine atoms would stabilize the intermediate carbanion.

Dehalogenation Reactions under Various Conditions

Dehalogenation, the removal of a halogen atom, is a possible reaction for polyhalogenated aromatic compounds. For 2,4,6-tribromoaniline, a related precursor, reactions such as diazotization followed by treatment with ethanol (B145695) can replace the amino group (after its conversion to a diazonium salt) with a hydrogen atom, and under certain reductive conditions, the bromine atoms could also be removed. wikipedia.org While specific studies on the dehalogenation of this compound are not detailed in available literature, it is conceivable that various reducing agents could effect the removal of one or more bromine atoms, leading to less halogenated N-nitroaniline derivatives.

Interaction of the N-Nitro and Bromo Substituents on Aromatic Ring Reactivity

Electronic Effects on Electrophilic Aromatic Substitution

The substituents on an aromatic ring govern its reactivity towards electrophiles. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

Substituent GroupEffect on Aromatic RingReactivity Toward EAS
Amino (-NH₂)Strongly Activating, Electron-DonatingIncreases Reactivity
Bromo (-Br)Deactivating, Electron-Withdrawing (Inductive)Decreases Reactivity
N-Nitro (-NHNO₂)Deactivating, Electron-WithdrawingDecreases Reactivity

In this compound, both the N-nitro group and the bromine atoms are electron-withdrawing. The N-nitro group deactivates the ring significantly by pulling electron density away from the aromatic system. The bromine atoms also contribute to this deactivation through their inductive effect. The cumulative effect of these four deactivating groups makes electrophilic aromatic substitution on the this compound ring extremely difficult. This contrasts sharply with its precursor, 2,4,6-tribromoaniline, where the powerful electron-donating amino group makes the ring highly susceptible to electrophilic attack.

Steric Hindrance and Its Impact on Reaction Pathways

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a crucial role in the reactivity of this compound. The bulky bromine atoms at both ortho positions (positions 2 and 6) relative to the N-nitroamino group create significant steric crowding around that functional group.

This crowding can have several consequences:

Hindrance to Nucleophilic Attack: Steric bulk can impede the approach of a nucleophile to the N-nitro group or the adjacent ring carbons, potentially slowing down or preventing reactions at these sites.

Influence on Substitution Patterns: In any potential substitution reaction on the aromatic ring, the existing bulky substituents would sterically hinder the approach of incoming groups, particularly at the ortho positions. learncbse.in This is a common consideration in the nitration of substituted anilines, where steric factors can influence the ratio of ortho to para products. learncbse.in

Conformational Restrictions: The steric strain imposed by the multiple bulky substituents may affect the planarity of the molecule and the conformation of the N-nitroamino group relative to the ring, which in turn can influence its electronic interaction with the aromatic π-system.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides fundamental insights into the bonding arrangements and functional groups within a molecule. The analysis focuses on the characteristic stretching and bending frequencies of specific bonds.

The key functional groups in 2,4,6-tribromo-N-nitroaniline each produce characteristic vibrational frequencies.

N-H Stretching: The secondary amine group (N-H) is expected to exhibit a single, sharp stretching vibration in the infrared spectrum, typically in the range of 3300-3500 cm⁻¹. The precise frequency is influenced by hydrogen bonding and the electronic effects of the adjacent nitro group.

N-O Stretching: The N-nitro group (N-NO₂) gives rise to two distinct and strong stretching vibrations. The asymmetric stretch is anticipated in the 1550-1500 cm⁻¹ region, while the symmetric stretch is expected to appear in the 1390-1330 cm⁻¹ range. spectroscopyonline.com These bands are highly characteristic and are often the most intense peaks in the spectrum due to the large change in dipole moment during vibration. spectroscopyonline.com

C-Br Stretching: The carbon-bromine bonds (C-Br) are expected to produce strong to medium intensity absorptions in the far-infrared region, typically between 600 and 500 cm⁻¹. The presence of multiple bromine atoms may lead to several overlapping bands in this region.

The aromatic ring itself has a set of characteristic vibrations that are sensitive to the substitution pattern.

Aromatic C-H Stretching: The two C-H bonds on the ring (at positions 3 and 5) will show stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending modes. For a 1,2,4,6-tetrasubstituted ring with two adjacent hydrogens, a strong absorption band is expected in the 850-800 cm⁻¹ region. However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the interpretation of this region. spectroscopyonline.com

The combined electronic effects of the three bromine atoms and the N-nitroamino group influence the electron density of the aromatic ring, which in turn affects the force constants and frequencies of these vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Notes
N-H Stretch3300 - 3500Medium, SharpCharacteristic of secondary amines.
Aromatic C-H Stretch3100 - 3000Weak to MediumTypical for aromatic compounds.
N-O Asymmetric Stretch1550 - 1500StrongHighly characteristic of the N-NO₂ group.
Aromatic C=C Stretch1600 - 1450Medium to WeakMultiple bands are expected.
N-O Symmetric Stretch1390 - 1330StrongHighly characteristic of the N-NO₂ group.
Aromatic C-H OOP Bending850 - 800StrongIndicative of two adjacent ring hydrogens.
C-N Stretch1300 - 1200MediumAryl-amine stretching.
C-Br Stretch600 - 500StrongLocated in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons: The two protons at the C3 and C5 positions are chemically equivalent. Therefore, they are expected to produce a single signal (a singlet) in the aromatic region of the spectrum. The strong electron-withdrawing nature of the three bromine atoms and the N-nitro group would significantly deshield these protons, shifting their resonance downfield to an expected range of δ 7.5-8.0 ppm.

N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet due to quadrupolar coupling with the nitrogen nucleus and possible chemical exchange. Its chemical shift would be highly dependent on the solvent and concentration but is expected to be in the downfield region (δ 9.0-11.0 ppm) due to the deshielding effect of the adjacent nitro group.

Table 2: Predicted ¹H NMR Data for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C3-H, C5-H)7.5 - 8.0Singlet (s)2H
Amine H (N-H)9.0 - 11.0Broad Singlet (br s)1H

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

C1 (C-N): The carbon atom bonded to the N-nitroamino group is expected to resonate around δ 140-150 ppm.

C2, C6 (C-Br): These two equivalent carbons, being directly attached to bromine, would be deshielded. Their signal is predicted to be in the range of δ 110-120 ppm.

C3, C5 (C-H): The two equivalent carbons bonded to hydrogen atoms are expected to have a chemical shift in the typical aromatic range, likely around δ 125-135 ppm.

C4 (C-Br): This carbon, also attached to a bromine atom, is in a distinct chemical environment from C2 and C6. Its chemical shift is expected to be similar, in the δ 110-120 ppm range.

The precise chemical shifts are influenced by the complex interplay of the inductive and resonance effects of all substituents.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C1 (C-N)140 - 150
C3, C5 (C-H)125 - 135
C2, C4, C6 (C-Br)110 - 120

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, ES-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₃Br₃N₂O₂.

The most striking feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a cluster of peaks (M+, M+2, M+4, M+6) with a characteristic intensity ratio of approximately 1:3:3:1.

Common fragmentation pathways for N-nitroamines and nitroaromatics would be expected. Key fragmentation events likely include:

Loss of the nitro group (·NO₂, 46 u).

Loss of nitric oxide (·NO, 30 u).

Cleavage of a bromine atom (·Br, 79/81 u).

Fragmentation of the aromatic ring structure.

Aliphatic nitrosamines are known to lose an OH radical (17 u), a pathway that could also be possible for this N-nitro compound via rearrangement. nih.govcdnsciencepub.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br isotope)Ion FormulaIdentity
372[C₆H₃⁷⁹Br₃N₂O₂]⁺Molecular Ion (M⁺)
326[C₆H₃⁷⁹Br₃N₂]⁺[M - NO₂]⁺
293[C₆H₂⁷⁹Br₂N₂O₂]⁺[M - Br]⁺
247[C₆H₂⁷⁹Br₂N₂]⁺[M - Br - NO₂]⁺

Identification of Intact Molecular Ions and Fragmentation Patterns

For this compound, mass spectrometry would be expected to identify the intact molecular ion (M⁺˙). The presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br in approximately equal abundance) would result in a characteristic isotopic pattern for the molecular ion peak cluster, which is a definitive feature for polybrominated compounds.

While no specific fragmentation data exists for this compound, general fragmentation patterns for related N-nitroamines and aromatic nitro compounds can be hypothesized. Common fragmentation pathways for N-nitro compounds often involve the loss of the nitro group (NO₂) or related fragments like NO and O. The tribrominated aromatic ring would likely undergo fragmentation through the sequential loss of bromine atoms or HBr.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Fragment Description
[C₆H₃Br₃N₂O₂]⁺˙ Intact Molecular Ion
[C₆H₃Br₃N]⁺˙ Loss of NO₂
[C₆H₃Br₃NO]⁺ Loss of NO

Note: This table is based on theoretical fragmentation patterns and is not derived from experimental data for this compound.

Characterization of Reaction Intermediates and Products

The characterization of reaction intermediates and products involving this compound is not documented in the available literature. Such studies would typically employ techniques like GC-MS or LC-MS to identify transient species or final products in synthesis or degradation pathways, providing insight into reaction mechanisms.

Solid-State Spectroscopic Techniques and X-ray Diffraction

Solid-state techniques are essential for understanding the three-dimensional structure and elemental composition of a compound in its crystalline form.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS data for this compound is not available. This surface-sensitive technique would be used to confirm the elemental composition (C, H, Br, N, O) and determine the chemical (oxidation) states of the nitrogen and other atoms. The N 1s spectrum would be of particular interest, as it would show distinct binding energies for the amine nitrogen and the nitro group nitrogen, confirming the N-NO₂ structure.

Electronic Spectroscopy (UV-Vis) and Redox Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.

Electronic Transitions and Conjugation Effects

No UV-Vis absorption spectra for this compound have been reported. The electronic structure of an N-nitroaniline is significantly different from that of a C-nitroaniline. In this compound, the direct attachment of the nitro group to the amine nitrogen would influence the electronic transitions. The spectrum would be expected to show absorptions corresponding to π→π* transitions within the substituted benzene ring and potentially n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The extensive bromination and the N-nitro group would likely cause a shift in the absorption maxima compared to simpler anilines.

Correlation with Electrochemical Potentials

The electrochemical characteristics of a molecule are intrinsically linked to its electronic structure, which can be extensively detailed through spectroscopic analysis. In the case of this compound, while direct experimental electrochemical data is not extensively available in the referenced literature, a theoretical correlation can be established by examining the influence of its distinct functional groups—the amino, nitro, and bromo substituents—on the aromatic ring. The interplay of these groups dictates the molecule's redox behavior, influencing both its oxidation and reduction potentials.

The oxidation potential of this compound is primarily associated with the amino group. Generally, the electrochemical oxidation of aniline (B41778) and its derivatives involves the removal of electrons from the nitrogen atom. The presence of three bromine atoms, which are electron-withdrawing through induction but electron-donating through resonance, and a potent electron-withdrawing nitro group, is expected to significantly increase the oxidation potential compared to unsubstituted aniline. This is because these substituents decrease the electron density on the amino group, making it more difficult to oxidize. Studies on the electrochemical oxidation of 2,4,6-tribromoaniline (B120722) have shown that halogen substituents impact the dimerization step that follows the initial oxidation. researchgate.net

Conversely, the reduction potential is governed by the nitro group, a well-known electrophore. The electrochemical reduction of nitroaromatic compounds is a well-documented process. The presence of the electron-donating amino group and the halogen substituents will modulate the reduction potential of the nitro group. The three bromine atoms, being electronegative, will withdraw electron density from the ring, which is expected to facilitate the reduction of the nitro group, leading to a less negative reduction potential compared to nitroaniline.

A comprehensive understanding of the structure-property relationships can be gleaned from comparing the anticipated electrochemical behavior of this compound with that of related, well-studied compounds. The table below provides a comparative overview of the expected and observed electrochemical potentials. It is important to note that the values for this compound are predicted based on the established electronic effects of the substituents, in the absence of direct experimental data.

CompoundKey Functional Group for OxidationExpected/Observed Oxidation Potential (vs. reference)Key Functional Group for ReductionExpected/Observed Reduction Potential (vs. reference)
AnilineAmino (-NH2)Less PositiveN/AN/A
Nitrobenzene (B124822)N/AN/ANitro (-NO2)More Negative
p-NitroanilineAmino (-NH2)More Positive than AnilineNitro (-NO2)Less Negative than Nitrobenzene
2,4,6-TribromoanilineAmino (-NH2)Significantly More Positive than AnilineN/AN/A
This compoundAmino (-NH2)Predicted to be Highly PositiveNitro (-NO2)Predicted to be Less Negative

The spectroscopic characterization of this compound provides the foundational data for understanding its molecular orbital energies, which in turn correlate with its electrochemical potentials. For instance, the Highest Occupied Molecular Orbital (HOMO) energy is related to the ionization potential and, consequently, the oxidation potential. A lower HOMO energy, as would be expected for this compound due to its electron-withdrawing substituents, corresponds to a higher oxidation potential. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy is related to the electron affinity and the reduction potential. A lower LUMO energy facilitates the acceptance of an electron, corresponding to a less negative reduction potential.

Advanced spectroscopic techniques can therefore be used to predict and rationalize the electrochemical behavior of complex molecules like this compound, even in the absence of direct electrochemical measurements.

Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromo N Nitroaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex substituted aromatic systems like 2,4,6-tribromo-N-nitroaniline, these theoretical approaches offer a detailed picture that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a principal tool for studying the molecular and electronic structures of substituted anilines due to its balance of computational cost and accuracy. researchgate.net Specifically, the B3LYP functional combined with a 6-311G(d,p) or similar basis set is frequently employed to perform geometry optimizations. inpressco.comorientjchem.org These calculations determine the most stable arrangement of atoms (the optimized geometry) by finding the minimum energy state on the potential energy surface.

For this compound, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. A critical aspect of the molecule's conformation is the orientation of the nitroamino (-NHNO₂) group relative to the benzene (B151609) ring. Steric hindrance between the nitro group and the ortho-bromine atoms at positions 2 and 6 can cause the nitro group to twist out of the plane of the aromatic ring. rsc.orgmdpi.com This deviation from planarity has significant consequences for the molecule's electronic properties, as it affects the π-conjugation between the nitro group and the benzene ring. cdnsciencepub.comunict.it Conformational analysis using DFT can quantify this torsional angle and the associated energy barrier to rotation.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to incorporate electron correlation effects more rigorously. jh.edu

For molecules like para-nitroaniline (pNA), a simpler analogue, ab initio calculations have been used to determine properties such as electron affinities and ionization potentials with high precision. jh.edu Applying such methods to this compound would provide benchmark data for its electronic structure. These calculations are particularly valuable for understanding excited states and intramolecular charge transfer phenomena, which are crucial for predicting optical properties. rsc.orgjh.edu

Analysis of Electronic Properties and Molecular Orbitals

The distribution of electrons and the nature of molecular orbitals dictate the chemical reactivity and physical properties of this compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.comschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com

In substituted anilines, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.netthaiscience.inforesearchgate.net For this compound, computational studies on similar structures show that the strong electron-withdrawing nature of the three bromine atoms and the nitro group significantly influences the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. irjweb.com Calculations on related brominated nitroanilines suggest that the presence of these substituents leads to a charge transfer character within the molecule. researchgate.netsphinxsai.com

Calculated Electronic Properties of Nitroaniline Derivatives (Illustrative)
MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
p-Nitroaniline-6.69-2.454.24DFT/B3LYP researchgate.net
2-chloro-4-nitroaniline-9.01-4.524.49DFT/B3LYP/6-311G(d,p) sphinxsai.com
2,6-dibromo-4-nitroanilineN/AN/AN/ADFT/B3LYP/6-31G* nih.gov

Note: Specific calculated values for this compound are not publicly available in the cited literature; the table provides data for related compounds to illustrate typical results from such analyses. N/A indicates data not available in the specific reference.

The combination of electron-donating (amino) and strong electron-withdrawing (nitro and bromo) groups in this compound leads to a highly polarized electronic structure. Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps are computational tools used to visualize this charge distribution. libretexts.org

The MEP map illustrates the electrostatic potential on the electron density surface, with red areas (negative potential) indicating electron-rich regions susceptible to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack. libretexts.org For this molecule, the oxygen atoms of the nitro group would exhibit a strong negative potential, while the hydrogen atom of the amino group and the regions around the bromine atoms (due to the σ-hole effect) could show positive potential. nih.govscispace.com

Computed Dipole Moments for Related Aromatic Compounds (Illustrative)
CompoundDipole Moment (Debye)Note
p-Nitroaniline~6.2 - 8.1High charge transfer. jh.edu
Nitromesitylene3.33Steric hindrance from two ortho-methyl groups reduces the moment. rsc.org
o-Bromonitrobenzene>3.47Minimum calculated value, accounting for inductive effects. rsc.org

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict spectroscopic properties, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the molecule. elixirpublishers.com DFT calculations are widely used for this purpose, providing harmonic frequencies that correspond to the normal modes of vibration. nih.govresearchgate.net

Although the calculated harmonic frequencies are typically higher than the experimental (anharmonic) frequencies, a uniform scaling factor can be applied to achieve good agreement. nih.govresearchgate.net This allows for the confident assignment of experimental spectral bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretch, asymmetric and symmetric N-O stretches of the nitro group, C-N stretches, C-Br stretches, and various aromatic ring vibrations. nih.gov Comparing the calculated spectrum with experimental data provides a powerful method for structural confirmation.

Predicted vs. Experimental Vibrational Frequencies (cm-1) for Key Functional Groups in Related Molecules
Functional GroupVibrational ModeTypical Calculated Range (Scaled)Typical Experimental Range
Amino (-NH)N-H Stretch3300-35003300-3500
Nitro (-NO₂)Asymmetric Stretch1500-16201500-1570
Nitro (-NO₂)Symmetric Stretch1300-13701300-1370
Carbon-Bromine (C-Br)C-Br Stretch500-680500-680

Note: This table presents typical frequency ranges for the functional groups found in this compound based on data from related compounds and general spectroscopic tables. Specific computational results for the target molecule are required for a direct comparison.

Theoretical Vibrational Spectra (IR, Raman) for Band Assignment

The theoretical calculation of vibrational spectra, such as Infrared (IR) and Raman, is a fundamental application of computational chemistry that aids in the assignment of experimental spectral bands to specific molecular vibrations. Density Functional Theory (DFT) is a commonly employed method for this purpose. For related nitroaniline compounds, studies have successfully used DFT methods, such as B3LYP with basis sets like 6-31G*, to calculate vibrational frequencies. nih.govresearchgate.netscholarsresearchlibrary.com These calculations, when paired with experimental spectra, allow for a detailed understanding of the vibrational modes, including the characteristic stretches of N-H and N-O bonds. For instance, in a study on 2,6-dibromo-4-nitroaniline, calculated spectra were found to be in good agreement with experimental FTIR and FT-Raman spectra. nih.gov A similar approach for this compound would be invaluable for its structural characterization.

Table 1: Hypothetical Data Table for Theoretical Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
N-H StretchData not availableData not availableData not available
N-N Stretch (Nitramine)Data not availableData not availableData not available
NO₂ Asymmetric StretchData not availableData not availableData not available
NO₂ Symmetric StretchData not availableData not availableData not available
C-Br StretchData not availableData not availableData not available
Aromatic C-C StretchData not availableData not availableData not available

Note: This table is for illustrative purposes only. No published computational data for the theoretical vibrational spectra of this compound is currently available.

NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (e.g., ¹H and ¹³C) with a high degree of accuracy, providing a powerful tool for validating proposed structures. While experimental NMR data is available for similar compounds like 2,4,6-tribromoaniline (B120722) and 2,6-dibromo-4-nitroaniline, specific computational predictions for this compound are not present in the current literature. chemicalbook.comchemicalbook.com Such calculations would typically involve geometry optimization followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

Table 2: Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound

AtomPredicted Chemical Shift (ppm)
¹H (N-H)Data not available
¹H (aromatic)Data not available
¹³C (C-N)Data not available
¹³C (C-Br)Data not available
¹³C (aromatic)Data not available

Note: This table is for illustrative purposes only. No published computational data for the NMR chemical shift predictions of this compound is currently available.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a window into the intricate details of chemical reaction mechanisms, which are often difficult to probe experimentally. Through the calculation of potential energy surfaces, reaction intermediates and transition states can be identified, providing a step-by-step understanding of a reaction pathway. For related compounds, computational studies have been used to investigate reaction mechanisms, such as the electrochemical reduction of 2,4,6-trinitrotoluene (B92697). ntu.edu.sg These studies often employ methods to determine the presence of intermediates and use isotopic labeling in concert with computational analysis to elucidate reaction pathways. dei.ac.in

Transition State Identification and Reaction Barrier Calculations

A critical aspect of understanding reaction mechanisms is the identification of transition states and the calculation of the associated energy barriers. Transition state theory is a fundamental concept in these investigations. ethz.chumw.edu Computational methods can locate the saddle points on a potential energy surface that correspond to transition states and calculate their energies. This information is vital for predicting reaction rates and understanding the factors that control reactivity. While these methods are well-established, their specific application to the reaction pathways of this compound has not been reported.

Simulation of Electrochemical Processes and Radical Intermediates

The electrochemical behavior of molecules can be simulated using computational techniques. Studies on the electrochemical oxidation of 2,4,6-tribromoaniline have shown that, unlike some other halogenated anilines, halogenation of the starting material does not occur, and head-to-head coupling to form azobenzene-type compounds is negligible. researchgate.netresearchgate.net The primary process is dimerization. researchgate.netresearchgate.net Computational studies on similar compounds have also investigated the role of radical intermediates in reaction mechanisms. semanticscholar.orgmdpi.com Simulations can provide insights into the stability and reactivity of these transient species. However, specific computational simulations of the electrochemical processes and radical intermediates of this compound are not available.

Intermolecular Interactions and Crystal Packing Simulations

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational simulations are increasingly used to predict and analyze crystal packing. These simulations can help in understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For 2,4,6-trimethyl-N-nitroaniline, a related compound, the crystal structure reveals that intermolecular N-H···O hydrogen bonds link the molecules together. researchgate.net Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. mdpi.com

Adsorption Studies on Various Substrates

The interaction of a molecule with a surface is crucial in various applications, including catalysis and sensor technology. Computational adsorption studies can model the interaction between a molecule and a substrate, predicting adsorption energies and geometries. For example, studies have investigated the adsorption of nitrophenols on metal ferrocyanides and the adsorption of 2,4,6-trinitrotoluene on a supramolecular organic framework. mdpi.com Such computational investigations for this compound could elucidate its potential for use in such applications, but no such studies have been published to date.

Prediction of Crystal Structures and Lattice Energies

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of this compound, specifically concerning the prediction of its crystal structures and lattice energies. While extensive research exists on the computational analysis of analogous compounds and the general methodologies for crystal structure prediction, dedicated studies with detailed findings and data for this compound are not present in the public domain based on current searches.

Theoretical prediction of crystal structures is a fundamental aspect of computational materials science, aiming to identify the most stable packing arrangements of a molecule in a crystalline solid. This process typically involves exploring the potential energy surface of the crystal, identifying low-energy structures (polymorphs), and calculating their corresponding lattice energies. The lattice energy represents the energy released when gaseous ions or molecules combine to form a crystal lattice; a more negative lattice energy generally corresponds to a more stable crystal structure. mdpi.com

Methodologies for these predictions often employ a combination of quantum mechanical calculations, such as Density Functional Theory (DFT), and sophisticated force fields. mdpi.comuc.pt For instance, studies on related nitroaromatic compounds, like 2,4,6-trinitro-N-(m-tolyl)aniline, have successfully used DFT methods (e.g., B3LYP/6-311++G(d,p)) to investigate molecular conformations and complemented these with fully periodic DFT calculations to analyze the crystalline phases. uc.pt Similarly, research on 2,4,6-trinitro-1,3,5-triazine (TNTA) has utilized force fields like COMPASS in conjunction with DFT to predict possible crystal structures and their lattice energies, resulting in the identification of the most probable space groups and cell parameters. mdpi.com

In a typical crystal structure prediction study, a range of possible space groups are computationally generated and optimized. The relative stability of these predicted structures is then ranked based on their calculated lattice energies. For example, a study on TNTA identified seven potential crystal structures and determined the Pna2₁ space group to be the most stable due to it having the lowest calculated lattice energy. mdpi.com

Although specific predictive data for this compound is unavailable, the established computational frameworks provide a clear roadmap for how such an investigation would proceed. Any future research in this area would likely involve the computational generation of polymorphs, calculation of their lattice energies using methods like DFT, and a detailed analysis of the intermolecular interactions that stabilize the most favored crystal structures. Without such dedicated studies, any data on predicted crystal parameters or lattice energies for this compound would be purely speculative.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation encompasses processes that are not mediated by living organisms, including photolysis, pyrolysis, and hydrolysis. These pathways are significant in determining the environmental persistence of 2,4,6-tribromo-N-nitroaniline.

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For halogenated aromatic compounds, pyrolysis can lead to the formation of various products, including polyhalogenated dibenzo-p-dioxins and dibenzofurans. While specific studies on the pyrolysis of this compound are scarce, research on the thermal decomposition of other brominated compounds, such as tetrabromobisphenol A (TBBPA), indicates the formation of brominated phenols and other hydrocarbons researchgate.net. The high temperatures involved in pyrolysis can lead to the cleavage of the C-N and C-Br bonds in this compound. It is also conceivable that under certain conditions, condensation reactions could occur, potentially leading to the formation of larger, more complex molecules like polybromophenazines, although direct evidence for this specific transformation from brominated anilines is not widely documented in the available literature.

Biotic Degradation and Biotransformation Studies

Biotic degradation involves the breakdown of organic compounds by microorganisms. This is a crucial process in the removal of xenobiotic compounds from the environment. The degradation of this compound is likely to be influenced by the metabolic activities of various bacteria and fungi capable of transforming nitroaromatic and halogenated compounds.

While no studies have specifically isolated bacterial strains that degrade this compound, research on related compounds provides a strong basis for predicting potential microbial degradation pathways. Bacteria have been shown to degrade a variety of nitroaromatic compounds, often utilizing them as a source of carbon, nitrogen, and energy nih.govresearchgate.net. The initial steps in the biodegradation of nitroaromatics often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group nih.govnih.gov. This process can occur under both aerobic and anaerobic conditions nih.govnih.gov.

For instance, Pseudomonas species have been shown to be capable of transforming p-nitroaniline nih.gov. The degradation of 2-chloro-4-nitroaniline by a Rhodococcus sp. has also been reported, involving the initial removal of the nitro group plos.org. Given these precedents, it is plausible that bacterial strains, particularly from genera like Pseudomonas and Rhodococcus, could initiate the degradation of this compound by reducing the N-nitro group or by cleaving the N-N bond to form 2,4,6-tribromoaniline (B120722). The subsequent degradation of the brominated aromatic ring would likely proceed through hydroxylation and ring cleavage, common mechanisms in the breakdown of aromatic compounds.

Table 1: Potential Microbial Degradation Pathways of Compounds Structurally Related to this compound

Compound Microorganism(s) Initial Degradation Step Key Intermediates Reference
p-NitroanilinePseudomonas sp.Reduction of the nitro groupAniline (B41778), Acetanilide, Catechol nih.gov
2-Chloro-4-nitroanilineRhodococcus sp.Removal of the nitro group4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.org
2,4,6-Trinitrotoluene (B92697) (TNT)Pseudomonas, Clostridium, DesulfovibrioReduction of nitro groupsAminodinitrotoluenes, Diaminonitrotoluenes nih.govnih.gov

The identification of metabolites is crucial for elucidating biodegradation pathways. Based on the degradation of analogous compounds, several potential metabolites of this compound can be proposed.

The initial reduction of the N-nitro group would likely lead to the formation of N-nitroso and N-hydroxy derivatives, which are often transient intermediates. Complete reduction of the nitro group would yield 2,4,6-tribromoaniline. Subsequent degradation of 2,4,6-tribromoaniline could proceed through oxidative pathways. For example, the metabolism of p-nitroaniline by Pseudomonas DL17 was found to produce aniline, acetanilide, p-phenylenediamine, and catechol, indicating both reduction of the nitro group and modifications to the amino group, followed by hydroxylation of the aromatic ring nih.gov.

In the case of 2-chloro-4-nitroaniline degradation by Rhodococcus sp., the initial denitration leads to the formation of 4-amino-3-chlorophenol, which is further transformed to 6-chlorohydroxyquinol before ring cleavage plos.org. By analogy, the degradation of this compound could lead to the formation of various brominated catechols or hydroquinones as key intermediates prior to the opening of the aromatic ring. The bromine atoms may be removed either before or after ring cleavage through the action of dehalogenase enzymes.

Table 2: Identified Metabolites in the Degradation of Structurally Related Nitroaromatic Compounds

Parent Compound Identified Metabolites Degradation Context Reference
p-NitroanilineAcetanilide, Aniline, p-Phenylenediamine, Catechol, p-BenzoquinoneMicrobial degradation by Pseudomonas DL17 nih.gov
2-Chloro-4-nitroaniline4-amino-3-chlorophenol, 6-chlorohydroxyquinolAerobic degradation by Rhodococcus sp. plos.org
2,4,6-Trinitrotoluene (TNT)Aminodinitrotoluenes, Diaminonitrotoluenes, TriaminotolueneAnaerobic biotransformation nih.gov

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Heterocyclic Compounds

No specific studies detailing the use of 2,4,6-tribromo-N-nitroaniline as a building block for heterocyclic compounds were identified.

Intermediate in the Preparation of Dyes and Pigments

There is no available information on the role of this compound as an intermediate in the preparation of dyes and pigments.

Role in the Synthesis of Functional Materials and Specialty Chemicals

Incorporation into Polymeric Systems for Specific Properties

No research has been found that documents the incorporation of this compound into polymeric systems.

Development of Novel Reagents and Catalysts

The development of novel reagents or catalysts from this compound has not been reported in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-tribromo-N-nitroaniline, and what factors influence regioselectivity in bromination and nitration steps?

  • Methodological Answer : Synthesis typically involves sequential nitration and bromination. For example, nitration of aniline derivatives introduces the nitro group, followed by bromination using Br₂/FeBr₃ or HBr/H₂O₂. Regioselectivity is influenced by the directing effects of substituents: the amino group (-NH₂) directs nitration to the para position, while bromination at the ortho/para positions is guided by steric and electronic effects. Controlled temperature (0–5°C for nitration; 50–80°C for bromination) and stoichiometric ratios are critical to avoid over-bromination .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization employs:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and coupling constants).
  • IR : Peaks at ~1520 cm⁻¹ (N=O stretch) and 650–750 cm⁻¹ (C-Br stretches).
  • Mass Spectrometry : Molecular ion ([M]⁺) and isotopic patterns from bromine (1:1:1 ratio for three Br atoms).
  • HPLC/GC-MS : Purity assessment using certified standards (e.g., tribromoaniline derivatives) for calibration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products (e.g., di-/tetra-brominated analogs) during synthesis?

  • Methodological Answer : Optimization involves:

  • Stepwise Bromination : Introduce bromine sequentially, monitoring intermediates via TLC or in-situ IR.
  • Catalyst Screening : Use Lewis acids like FeCl₃ or AlCl₃ to enhance selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions.
  • Statistical Design : Apply factorial experiments to test temperature, catalyst loading, and Br₂ equivalents .

Q. What strategies resolve contradictions in spectroscopic data when characterizing brominated nitroaniline derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) can arise from dynamic effects or impurities. Strategies include:

  • Cross-Validation : Combine XRD (for crystal structure confirmation) with DFT calculations to predict spectra.
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-nitroaniline-d4) to simplify splitting patterns .
  • Iterative Refinement : Re-examine reaction conditions and purification steps to isolate pure intermediates .

Q. How do steric and electronic effects of bromo and nitro groups influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • Steric Effects : The three bromine atoms create significant steric hindrance, limiting electrophilic substitution at adjacent positions.
  • Electronic Effects : The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring toward further nitration but facilitating nucleophilic aromatic substitution (e.g., SNAr with strong nucleophiles like -SH or -O⁻).
  • Experimental Design : Perform Hammett studies to quantify substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.